Diphenyl ether
Overview
Description
Diphenyl ether, also known as phenoxybenzene, is an organic compound with the chemical formula C₁₂H₁₀O. It is a colorless solid or liquid with a geranium-like odor. This compound is the simplest diaryl ether and has a variety of niche applications .
Mechanism of Action
Target of Action
Diphenyl ether primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the synthesis of chlorophyll, a vital component for photosynthesis in plants . In addition, this compound also targets the enzyme enoyl (acyl carrier protein) reductase .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits protoporphyrinogen oxidase, leading to the disruption of chlorophyll synthesis and the cell membranes of sensitive plants . For enoyl (acyl carrier protein) reductase, this compound acts as an inhibitor, disrupting the normal function of this enzyme .
Biochemical Pathways
The inhibition of protoporphyrinogen oxidase by this compound disrupts the porphyrin synthesis pathway . This disruption leads to a decrease in chlorophyll production, affecting the plant’s ability to perform photosynthesis . The inhibition of enoyl (acyl carrier protein) reductase affects the fatty acid synthesis pathway .
Pharmacokinetics
It is known that this compound is a persistent compound in the environment, suggesting that it may have low rates of metabolism and excretion .
Result of Action
The inhibition of protoporphyrinogen oxidase by this compound leads to the disruption of chlorophyll synthesis and the cell membranes of sensitive plants . This results in the death of the plant cells . The inhibition of enoyl (acyl carrier protein) reductase can lead to disruptions in fatty acid synthesis .
Action Environment
This compound is a persistent compound in the environment, suggesting that it can remain active for extended periods . Environmental factors such as temperature, pH, and the presence of other chemicals can potentially influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
Diphenyl ether interacts with a variety of enzymes and proteins. For instance, the nitroreductase DnrA, found in Bacillus sp. Za, is responsible for the reduction of nitro to amino groups in several this compound herbicides . The Km values of DnrA for different this compound herbicides range from 20.67 μM (fomesafen) to 36.32 μM (lactofen) .
Cellular Effects
This compound has been observed to reduce the toxicity of certain herbicides. The nitroreductase DnrA mitigates the growth inhibition effect on cucumber and sorghum through nitroreduction .
Molecular Mechanism
The molecular mechanism of this compound involves the transformation of the nitro group of this compound herbicides by the enzyme nitroreductase DnrA . Molecular docking revealed that compounds such as fomesafen, bifenox, fluoroglycofen, lactofen, and acifluorfen have different affinities and binding energy values for DnrA .
Temporal Effects in Laboratory Settings
It is known that this compound herbicides can have a long residual time in the soil, with a half-life varying from 60 to 240 days .
Metabolic Pathways
The biotransformation of several this compound herbicides by the enzyme nitroreductase DnrA has been observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl ether can be synthesized through a modification of the Williamson ether synthesis. This involves the reaction of phenol and bromobenzene in the presence of a base and a catalytic amount of copper: [ \text{PhOH} + \text{PhBr} \rightarrow \text{PhOPh} + \text{HBr} ] Another method involves the high-pressure hydrolysis of chlorobenzene in the production of phenol, where this compound is a significant side product .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of phenol with cyclohexene under the action of a solid acid catalyst, followed by dehydrogenation to obtain the final product . The Ullmann reaction, which involves the reaction of alkali metal phenolates with halobenzenes in the presence of copper catalysts, is also used .
Chemical Reactions Analysis
Types of Reactions: Diphenyl ether undergoes various reactions typical of phenyl rings, including:
- Hydroxylation
- Nitration
- Halogenation
- Sulfonation
- Friedel–Crafts alkylation or acylation
Common Reagents and Conditions:
- Hydroxylation: Often involves the use of hydrogen peroxide or other oxidizing agents.
- Nitration: Typically uses a mixture of concentrated nitric acid and sulfuric acid.
- Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst.
- Sulfonation: Involves sulfuric acid or oleum.
- Friedel–Crafts Reactions: Uses aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include hydroxylated, nitrated, halogenated, and sulfonated derivatives of this compound .
Scientific Research Applications
Diphenyl ether has a wide range of applications in various fields:
- Chemistry: Used as a heat transfer fluid in eutectic mixtures with biphenyl.
- Biology: Exhibits antibacterial, antioxidant, antitumor, antihemolytic, neuroprotective, and anti-Alzheimer effects .
- Medicine: Potential candidate for the treatment of Alzheimer’s disease by inhibiting the aggregation of amyloid-beta peptides .
- Industry: Used in the production of flame retardants, particularly polybrominated diphenyl ethers (PBDEs), which are used in textiles, electronics, and other materials .
Comparison with Similar Compounds
- Benzophenone
- Xanthone
- Anthraquinone
- Polybrominated Diphenyl Ethers (PBDEs)
Comparison:
- Benzophenone: Similar in structure but contains a carbonyl group instead of an ether linkage. Used in sunscreens and as a photoinitiator.
- Xanthone: Contains an oxygen bridge similar to diphenyl ether but has additional carbonyl groups. Known for its antioxidant properties.
- Anthraquinone: Contains two carbonyl groups and is used in the production of dyes.
- PBDEs: Similar in structure but contain bromine atoms. Widely used as flame retardants but have environmental and health concerns due to their persistence and bioaccumulation .
This compound stands out due to its simpler structure and versatility in various applications, from industrial uses to potential medical applications.
Properties
IUPAC Name |
phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIUVYZYUHIAEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O, Array, (C6H5)2O | |
Record name | DIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIPHENYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | diphenyl ether | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Diphenyl_ether | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25718-67-6 | |
Record name | Benzene, 1,1′-oxybis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25718-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9021847 | |
Record name | Diphenyl oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor. | |
Record name | DIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzene, 1,1'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/591 | |
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Record name | Diphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPHENYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Diphenyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | PHENYL ETHER (VAPOR) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/25 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenyl ether (vapor) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F | |
Record name | DIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPHENYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENYL ETHER (VAPOR) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/25 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenyl ether (vapor) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F | |
Record name | DIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/591 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENYL ETHER (VAPOR) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/25 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenyl ether (vapor) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble | |
Record name | DIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPHENYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Diphenyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | Phenyl ether (vapor) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08 | |
Record name | DIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Diphenyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | PHENYL ETHER (VAPOR) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/25 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Phenyl ether (vapor) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
5.86 (Air = 1), Relative vapor density (air = 1): 5.9 | |
Record name | DIPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENYL ETHER | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
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Vapor Pressure |
0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg | |
Record name | DIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6330 | |
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Record name | Phenyl ether | |
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URL | https://haz-map.com/Agents/591 | |
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Record name | DIPHENYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |
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Record name | DIPHENYL ETHER | |
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Record name | PHENYL ETHER (VAPOR) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/25 | |
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Record name | Phenyl ether (vapor) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |
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Color/Form |
Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F) | |
CAS No. |
101-84-8, 32576-61-7 | |
Record name | DIPHENYL OXIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/6330 | |
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Record name | Diphenyl ether | |
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Record name | Diphenyl ether | |
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Record name | Benzene, 1,1'-oxybis- | |
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Record name | Diphenyl oxide | |
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Record name | Diphenyl ether | |
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Record name | DIPHENYL ETHER | |
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Record name | DIPHENYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |
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Record name | Diphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIPHENYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENYL ETHER (VAPOR) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/25 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Ether, diphenyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KN88DF10.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F | |
Record name | DIPHENYL OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6330 | |
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Record name | DIPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/934 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPHENYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENYL ETHER (VAPOR) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/25 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenyl ether (vapor) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0496.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diphenyl ether?
A1: this compound has the molecular formula C12H10O and a molecular weight of 170.21 g/mol.
Q2: Are there any spectroscopic data available to characterize Diphenyl ethers?
A2: Yes, several studies utilize spectroscopic techniques to characterize Diphenyl ethers. For example, 1H/13C NMR and infrared spectroscopy were employed to confirm the structures of novel this compound-derived organogelators. [] Additionally, UV–vis absorption spectral analyses revealed solvatochromism in these compounds. [] Researchers have also used these techniques alongside mass spectrometry to identify Polybrominated this compound metabolites. [, , , ]
Q3: What are some applications of this compound derivatives in material science?
A3: this compound derivatives, specifically Poly(ether ketone ketone)s, have been investigated for their potential to modify bismaleimide resins. [] These modifications aim to improve the toughness of the resin while maintaining other desirable properties like flexural strength and glass transition temperature. []
Q4: Are there any specific structural features in Diphenyl ethers that make them suitable for these applications?
A4: Yes, the structure of Poly(ether ketone ketone)s, particularly the incorporation of isophthaloyl units, has been shown to enhance compatibility with bismaleimide resins, leading to improved material properties. [] The formation of cocontinuous or phase-inverted morphologies in the modified resins contributes to their enhanced toughness. []
Q5: Can Diphenyl ethers act as model compounds for studying catalytic reactions?
A5: Yes, this compound (DPE) serves as a valuable model compound for investigating the catalytic hydrodeoxygenation (HDO) of lignin. [] Studies have used DPE to understand the selectivity and reaction mechanisms of Pt catalysts supported on various metal oxides, such as Nb2O5–Al2O3. []
Q6: How do Nb2O5–Al2O3 supported Pt catalysts influence the HDO of DPE?
A6: Research indicates that the presence of NbOx species and acid sites on these catalysts significantly promotes C–O bond cleavage in DPE, enhancing the selectivity toward cyclohexane, a desirable deoxygenated product. [] The catalysts also demonstrate different reaction pathways depending on hydrogen pressure, favoring HYD route at higher pressure and direct hydrogenolysis at lower pressure. []
Q7: Have computational methods been employed to study Diphenyl ethers?
A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the molecular activity of para-halogenated Diphenyl ethers in their ground state. [] This approach provides insights into the electron gain/loss abilities and transition properties of these compounds, influencing their reactivity. []
Q8: What are the key findings from DFT calculations on para-halogenated Diphenyl ethers?
A8: DFT studies suggest that the introduction of halogen substituents impacts both the ground state reactivity and the UV absorption spectra of Diphenyl ethers. [] For instance, halogen substitution can decrease the energy gap and alter the maximum absorption wavelength, influencing the compounds' photochemical behavior. []
Q9: How do structural modifications in Diphenyl ethers affect their biological activity?
A9: Research on this compound herbicides, specifically those targeting Protoporphyrinogen oxidase (Protox), demonstrates a clear SAR. [] Structural features, such as the presence and type of halogen substituents, significantly influence their inhibitory potency against Protox. []
Q10: Can you provide specific examples of SAR observed in this compound herbicides?
A10: Studies show that the type of halogen in 2,4-dihalogenated 4'-nitrophenyl ethers directly impacts their postnatal mortality in mice. [] Furthermore, the position of chlorine substituents in chlorinated 4'-nitrophenyl ethers significantly influences their potential to induce prenatal versus postnatal syndromes. []
Q11: What are the concerns regarding Polybrominated Diphenyl ethers (PBDEs) in the environment?
A11: PBDEs, widely used as flame retardants, raise concerns due to their persistence, bioaccumulation potential, and toxicity. [, , , , ] These compounds have been detected in various environmental compartments, including sediments, wildlife, and even human tissues, raising concerns about their long-term effects. [, , , , ]
Q12: What are the potential health effects of PBDEs?
A12: Animal studies suggest that PBDEs may have developmental neurotoxicity, endocrine-disrupting effects, and potential for hepatotoxicity. [, ] Exposure to certain PBDE congeners has been linked to changes in learning and memory, thyroid hormone disruption, and reproductive issues. [, , ]
Q13: What analytical methods are employed for the detection and quantification of Diphenyl ethers and their derivatives?
A14: Gas chromatography coupled with mass spectrometry (GC-MS), often using negative chemical ionization (NCI) mode, is widely employed to determine PBDEs in various matrices, including environmental samples, food products, and biological tissues. [, , , , ]
Q14: Are there any alternative analytical techniques for PBDE analysis?
A15: Yes, high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-Orbitrap-MS) has been utilized to identify photodegradation products of PBDEs. [] This technique provides valuable information about the transformation pathways and potential environmental fate of PBDEs. []
Q15: Are there any specific challenges associated with the analysis of PBDEs?
A16: The analysis of higher molecular weight PBDE congeners, particularly those with nine or ten bromine substituents, poses a significant challenge due to their low volatility and potential for discrimination during injection in GC analysis. []
Q16: How are these analytical challenges addressed?
A17: Researchers have developed automated rotary valve injectors for GC to overcome the challenges associated with analyzing high molecular weight PBDEs. [] These injectors allow for larger injection volumes, reducing discrimination and improving detection limits without affecting detector response factors. []
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